3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile
Overview
Description
“3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile” is a chemical compound with the CAS Number: 54632-08-5. It has a molecular weight of 168.59 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-5-chloro-6-methyl-2-pyrazinecarbonitrile . The InChI code is 1S/C6H5ClN4/c1-3-5(7)11-6(9)4(2-8)10-3/h1H3,(H2,9,11) .Physical And Chemical Properties Analysis
The compound has a melting point of 228-229 degrees Celsius . It’s a powder at room temperature .Scientific Research Applications
Anti-inflammatory Drug Development
Scientific Field
Medicinal Chemistry
Application Summary
This compound is investigated for its potential use in the development of anti-inflammatory drugs due to its pyrimidine structure.
Methods of Application
Researchers synthesize novel pyrimidine analogs incorporating this compound and evaluate their anti-inflammatory activities against various inflammatory mediators.
Results and Outcomes
The effectiveness of these compounds is assessed through their inhibitory response against key inflammatory mediators, with a focus on achieving high potency and minimal toxicity .
Antituberculosis Research
Scientific Field
Pharmaceutical Research
Application Summary
The compound’s derivatives are explored for their ability to act against Mycobacterium tuberculosis, particularly the dormant forms.
Methods of Application
Derivatives of this compound are synthesized and tested for their sterilizing activity, especially in combination with other antituberculosis drugs.
Results and Outcomes
The outcomes are measured by the compound’s ability to kill dormant forms of the bacteria, potentially shortening treatment times .
Chemical Synthesis of Heterocycles
Scientific Field
Organic Synthesis
Application Summary
3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile is used as a precursor in the synthesis of various heterocyclic compounds.
Methods of Application
It is involved in multistep synthesis processes, where its reactivity with different chemical groups is exploited to form diverse heterocycles.
Results and Outcomes
The success of these syntheses is evaluated based on the yield, purity, and confirmation of the desired heterocyclic structures .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-amino-5-chloro-6-methylpyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-5(7)11-6(9)4(2-8)10-3/h1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDADGNJBYZIATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C#N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312308 | |
Record name | 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile | |
CAS RN |
54632-08-5 | |
Record name | NSC252106 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Amino-5-chloro-6-methyl-2-pyrazinecarbonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2E7ZP8MNK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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